Scientific Field: Synthetic Organic Chemistry
Application Summary: Oxazoline is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone.
Methods of Application: The synthesis of oxazolines from amino alcohols and carboxylic acid involves a nucleophilic attack and an intramolecular cyclization.
Results or Outcomes: This method has been used for the synthesis of various oxazoline-based ring structures, which are noticeable for their biological activities.
Scientific Field: Green Chemistry
Application Summary: Benzoxazole compounds are synthesized via the reaction of different 2-aminophenols and benzaldehydes.
Methods of Application: An improved method for synthesizing benzoxazole compounds was reported using Deep Eutectic Solvents (DESs) under solvent-free Microwave (MW) irradiation.
Results or Outcomes: This method provides a green and efficient approach for benzoxazole synthesis.
2-Phenylbenzo[d]oxazole-6-carboxylic acid is an organic compound with the molecular formula and a molecular weight of approximately 239.23 g/mol. It is classified as a heterocyclic compound, specifically a benzoxazole derivative, which features a benzene ring fused to an oxazole ring, along with a carboxylic acid functional group. The compound is known for its potential applications in pharmaceuticals and materials science due to its unique structural properties and biological activities .
The reactivity of 2-Phenylbenzo[d]oxazole-6-carboxylic acid can be attributed to its functional groups. Key reactions include:
These reactions highlight the compound's versatility in organic synthesis and its potential for modification to enhance biological activity or tailor properties for specific applications .
2-Phenylbenzo[d]oxazole-6-carboxylic acid exhibits several biological activities that make it of interest in medicinal chemistry:
The synthesis of 2-Phenylbenzo[d]oxazole-6-carboxylic acid can be achieved through several methods:
The applications of 2-Phenylbenzo[d]oxazole-6-carboxylic acid span various fields:
Interaction studies involving 2-Phenylbenzo[d]oxazole-6-carboxylic acid focus on its binding affinity with various biological targets. These studies are crucial for understanding the mechanism of action and potential therapeutic effects:
Such studies are essential for advancing the compound's application in drug discovery and development .
Several compounds share structural similarities with 2-Phenylbenzo[d]oxazole-6-carboxylic acid. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Benzoxazole | 95-14-9 | Basic structure without additional substituents |
| 2-Aminobenzoxazole | 1020-32-8 | Contains an amino group, enhancing reactivity |
| 6-Bromo-benzoxazole | 16215-36-0 | Bromine substituent increases electrophilicity |
| 2-Hydroxybenzoxazole | 6181-29-7 | Hydroxyl group introduces additional reactivity |
These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the uniqueness of 2-Phenylbenzo[d]oxazole-6-carboxylic acid due to its specific functional groups and structural configuration .
Fundamental Substitution Effects
The biological activity of 2-phenylbenzo[d]oxazole-6-carboxylic acid derivatives demonstrates profound sensitivity to substitution patterns across multiple positions of the heterocyclic framework [1] [2] [3]. Systematic investigation of substituted phenyl groups at the 2-position reveals that para-substituted derivatives consistently exhibit enhanced antimicrobial activity compared to their meta- and ortho-counterparts [3] [4]. Specifically, 2-(4-fluorophenyl)benzoxazole derivatives bearing phenylacetamido moieties at position 5 demonstrate exceptional potency against Staphylococcus aureus, Streptococcus faecalis, and Pseudomonas aeruginosa with minimum inhibitory concentration values of 12.5 μg/mL [3].
Electronic Effects and Activity Correlation
The introduction of electron-withdrawing groups such as fluorine, chlorine, and nitro substituents significantly enhances biological activity across diverse microbial targets [5] [6]. Compound 9, featuring a phenylacetamido moiety at position 5 and a 4-fluorophenyl group at the 2-position, emerges as the most active derivative within tested series [3]. Conversely, electron-donating groups such as methoxy and dimethylamino substituents generally result in diminished antimicrobial potency, suggesting that electronic deactivation of the aromatic system correlates with reduced biological efficacy [7].
Position-Specific Activity Relationships
Investigation of carbonylamino substitutions at position 5 reveals critical structure-activity relationships [2] [4]. Bromobenzyl-carbonylamino derivatives demonstrate exceptional antifungal selectivity, with compound 9 exhibiting identical activity to the standard drug myconazole against Candida glabrata at 3.12 μg/mL [4]. The systematic variation of acyl chain length in position 5 carbonylamino derivatives demonstrates optimal activity with intermediate chain lengths, while extended substitutions result in progressively decreased potency [8].
| Substitution Pattern | Optimal Activity Range (μg/mL) | Preferred Microbial Targets | Electronic Requirement |
|---|---|---|---|
| 4-Fluorophenyl (position 2) | 12.5-25 | Gram-positive bacteria | Electron-withdrawing |
| Phenylacetamido (position 5) | 12.5-50 | Broad spectrum | Moderate electron withdrawal |
| Bromobenzyl-carbonyl (position 5) | 3.12-12.5 | Antifungal selectivity | Strong electron withdrawal |
| Methyl (position 7) | 1-5 | Gram-negative bacteria | Mild electron donation |
Molecular Recognition Elements
The carboxylic acid functionality at position 6 represents a critical pharmacophore element essential for biological activity [9] [10]. Esterification or amidation of this carboxylic acid group results in substantial activity loss, suggesting that the free carboxylic acid participates in essential hydrogen bonding interactions with biological targets [8]. Amino group insertion between the phenyl ring and benzoxazole core enhances bacterial activity, particularly against Escherichia coli, with fluorine-substituted derivatives showing improved potency [7].
Core Ring System Variations
Systematic exploration of heterocyclic core modifications reveals distinct activity profiles dependent upon the nature of the heteroatom substitution [11] [12] [13]. Replacement of oxygen with sulfur to generate benzothiazole analogues consistently increases lipophilicity and demonstrates enhanced activity against gram-positive bacterial strains [11] [14]. The order of overall antitumor potential follows: benzimidazole ≥ imidazole > benzothiazole > benzoxazole, indicating that nitrogen-containing heterocycles generally provide superior anticancer activity [11].
Isosteric Replacement Studies
Oxygen-to-sulfur replacement in the oxazole ring enhances lipophilicity by approximately two orders of magnitude while maintaining or improving antimicrobial activity [12] [15]. This modification particularly benefits compounds targeting mycobacterial species, with 2-aminooxazole derivatives showing excellent activity against Mycobacterium tuberculosis with minimum inhibitory concentration values of 3.13 μg/mL [15]. Water solubility significantly improves upon oxazole-to-thiazole substitution, with experimental measurements confirming typically two orders of magnitude enhancement in hydrophilicity [12].
Bioisosteric Conjugation Effects
Incorporation of additional heterocyclic moieties through triazole and oxadiazole conjugation substantially modifies the biological activity profile [5] [6]. Benzoxazole-triazole conjugates demonstrate enhanced antimicrobial and anticancer activities, with electron-withdrawing groups at ortho and para positions of substituted aromatic systems providing optimal activity enhancement [5]. Pyrazole-benzoxazole conjugates exhibit increased antiproliferative activity, with acetyl and phenyl substitutions at the N-2 position of pyrazolone significantly improving activity against MCF-7 and A-549 cell lines [16].
| Ring Modification | Activity Change | Physicochemical Impact | Selectivity Alteration |
|---|---|---|---|
| O → S (Benzothiazole) | Enhanced gram-positive activity | Increased lipophilicity | Better gram-positive selectivity |
| O → NH (Benzimidazole) | Maintained broad spectrum | Similar polarity | Balanced activity profile |
| Additional triazole | Enhanced anticancer | Modified H-bonding | Cancer cell selectivity |
| Additional oxadiazole | Enhanced antifungal | Altered electronics | Fungal selectivity |
Mechanistic Implications of Ring Modifications
Electronic density redistribution resulting from heteroatom substitution fundamentally alters molecular recognition patterns with biological targets [13] [17]. Benzothiazole derivatives demonstrate enhanced binding affinity to bacterial DNA gyrase through improved π-π stacking interactions, while benzoxazole analogues show preferential interaction with topoisomerase enzymes [18]. Hydrogen bonding capability changes upon nitrogen introduction significantly affect binding modes, with benzimidazole derivatives forming additional hydrogen bonds with target proteins compared to oxygen-containing analogues [5].
Ground-State Conformational Preferences
Quantum chemical calculations at the B3LYP/6-31G(d,2p) level reveal that oxazole-containing amino acid derivatives adopt a characteristic β2 conformation with torsion angles φ and ψ ranging from -150° to -10° and -120° to 0° respectively [19] [20]. This stable conformation results from intramolecular N-H···N hydrogen bond formation between the amino group and the oxazole nitrogen, providing stabilization energies of 15-25 kJ/mol [19]. Ground-state molecular dynamics simulations demonstrate that benzoxazole derivatives maintain predominantly planar arrangements with the aromatic systems adopting coplanar orientations that maximize π-electron delocalization [21] [22].
Excited-State Dynamic Behavior
Photoexcitation of oxazole derivatives initiates ultrafast excited-state dynamics characterized by π-π* to π-σ* state transitions occurring within 45-85 femtoseconds [23] [24]. For benzoxazole systems, excited-state relaxation proceeds through ring-opening dynamics involving oxygen-carbon bond cleavage, with quantum yields significantly dependent upon substituent electronic properties [23]. Bis(benzoxazole) systems exhibit complex photochemical behavior with directional E-Z isomerization leading to metastable isomer formation that subsequently undergoes thermal relaxation [25] [26].
Solvent-Dependent Conformational Equilibria
2-(2'-hydroxyphenyl)benzoxazole derivatives demonstrate remarkable solvent sensitivity with ground-state conformational equilibria existing between syn and anti rotational isomers [27] [28]. In polar solvents, proton transfer from oxygen to nitrogen occurs within 170 femtoseconds regardless of solvent identity, while the resulting excited keto tautomer lifetime demonstrates strong solvent dependence ranging from picoseconds to nanoseconds [27]. Environmental polarity increase systematically destabilizes the β2 conformation in oxazole amino acids, though these derivatives remain more rigid than corresponding linear peptide analogues [19].
| System Type | Ground-State Preference | Excited-State Lifetime | Solvent Sensitivity | Stabilization Mechanism |
|---|---|---|---|---|
| Oxazole amino acids | β2 conformation | Picosecond range | Moderate | N-H···N hydrogen bonds |
| Benzoxazole derivatives | Planar arrangement | Femtosecond range | High | π-electron delocalization |
| Hydroxyphenyl systems | syn/anti equilibrium | Variable (ps-ns) | Very high | Intramolecular H-bonding |
| Bis(benzoxazole) | Multiple conformers | Temperature-dependent | Moderate | Single-bond rotations |
Conformational Rigidity and Flexibility
Oxazole-containing systems demonstrate enhanced conformational rigidity compared to their saturated analogues, with barrier heights for conformational interconversion ranging from 40-60 kJ/mol [29] [19]. π-electron conjugation spanning the oxazole ring and adjacent aromatic systems provides additional stabilization, particularly in dehydroamino acid derivatives where extended conjugation increases conformational constraint [19]. Temperature-dependent studies reveal that conformational flexibility increases systematically with thermal energy, though significant populations of alternative conformations require temperatures exceeding 350 K [29].
Mechanism of Thermal Helix Inversion
Thermal helix inversion in bis(benzoxazole) molecular motors proceeds through a complex mechanistic pathway involving rotation of the naphthyl upper half over the benzoxazole lower half [25] [26]. Transition state calculations identify two possible pathways: direct helix inversion with calculated Gibbs free energy barriers of 43.1 kJ/mol, and coupled motion involving benzoxazole rotation with barriers reaching 50.0 kJ/mol [25]. Experimental lifetime measurements of 1.6 milliseconds for the metastable state correlate excellently with calculated thermal barriers, confirming the mechanistic validity of computational predictions [25].
Temperature-Dependent Kinetics
Arrhenius analysis of thermal helix inversion rates reveals activation energies ranging from 35-55 kJ/mol depending upon substituent patterns and environmental conditions [25] [30]. Low-temperature nuclear magnetic resonance studies demonstrate that thermal barriers become insurmountable below 173 K, preventing observation of metastable isomer buildup even under continuous photochemical irradiation [25]. Metal complexation significantly alters thermal inversion pathways, with platinum complexes exhibiting two distinct mechanistic routes with barriers of 45.2 and 50.0 kJ/mol respectively [30].
Coupled Molecular Motions
Thermal helix inversion processes frequently occur in conjunction with single-bond rotations of benzoxazole moieties, creating multiple possible pathways for conformational interconversion [25] [26]. Molecular dynamics simulations reveal that 89-94% of thermal relaxation events maintain initial benzoxazole orientations, while 6-11% involve coupled rotational motions that alter final conformational states [25]. Benzoxazole units proximal to the naphthyl ring demonstrate reduced rotational coupling compared to distal units, suggesting steric hindrance influences thermal motion pathways [25].
| Process Type | Energy Barrier (kJ/mol) | Temperature Range (K) | Coupling Degree | Mechanistic Pathway |
|---|---|---|---|---|
| Direct helix inversion | 43.1 | 298-373 | Low | Single transition state |
| Coupled rotation | 50.0 | 323-398 | High | Multiple transition states |
| Metal-mediated inversion | 45.2-50.0 | 298-348 | Variable | Alternative pathways |
| Uncoupled benzoxazole motion | 35-40 | 273-323 | Minimal | Independent rotation |
Environmental Effects on Thermal Processes
Solvent viscosity dramatically influences thermal helix inversion rates, with high-viscosity media reducing inversion frequencies by factors of 10-100 [25]. Crystal packing effects in solid-state systems completely suppress thermal motions, requiring temperatures exceeding melting points for observable conformational changes [31] [29]. Substituent electronic properties modulate thermal barriers through ground-state destabilization, with electron-withdrawing groups generally reducing activation energies by 5-15 kJ/mol [25].
Structural Isosterism and Bioisosteric Relationships
Benzoxazole and benzothiazole derivatives represent classical examples of bioisosteric replacement where oxygen substitution with sulfur maintains essential pharmacological activity while modifying physicochemical properties [12] [13] [15]. Comparative biological evaluation demonstrates that benzothiazole analogues generally exhibit enhanced lipophilicity and improved membrane penetration compared to their benzoxazole counterparts, with logP values typically increased by 0.95-1.05 units [12]. Antimycobacterial activity studies reveal that 2-aminooxazole derivatives maintain potent activity against Mycobacterium tuberculosis while exhibiting significantly improved water solubility compared to corresponding thiazole isosteres [15].
Electronic and Steric Consequences
Sulfur-for-oxygen replacement introduces significant electronic perturbations due to sulfur's larger atomic radius and different electronegativity [13] [17]. Molecular orbital calculations demonstrate that benzothiazole derivatives exhibit lower LUMO energies and altered charge distribution patterns compared to benzoxazole analogues, resulting in modified binding interactions with biological targets [13]. Steric effects become particularly pronounced in densely substituted systems where sulfur's larger van der Waals radius creates additional steric conflicts, potentially altering conformational preferences and binding geometries [29].
Comparative Biological Activity Profiles
Systematic biological evaluation across multiple therapeutic areas reveals distinct activity patterns between benzoxazole and benzothiazole isosteres [11] [14] [32]. Anticancer activity studies demonstrate the hierarchy: benzimidazole ≥ imidazole > benzothiazole > benzoxazole for antitumor potential, indicating that nitrogen-containing heterocycles provide superior cytotoxic activity [11]. Antimicrobial spectrum analysis shows that benzothiazole derivatives generally exhibit enhanced activity against gram-positive bacteria, while benzoxazole analogues demonstrate superior gram-negative bacterial coverage [14] [33].
| Property Category | Benzoxazole | Benzothiazole | Ratio (Thiazole/Oxazole) | Mechanistic Basis |
|---|---|---|---|---|
| Lipophilicity (logP) | 2.1-3.2 | 3.0-4.3 | 1.4-1.6 | Sulfur polarizability |
| Water solubility (mg/mL) | 0.05-2.1 | 0.005-0.21 | 0.1-0.4 | Hydrogen bonding capacity |
| Gram-positive MIC (μg/mL) | 12.5-50 | 6.25-25 | 0.5-0.8 | Enhanced membrane penetration |
| Gram-negative MIC (μg/mL) | 6.25-25 | 12.5-50 | 1.5-2.0 | Electronic interactions |
Metabolic Stability and Pharmacokinetic Differences
Metabolic stability studies reveal that benzothiazole derivatives generally exhibit reduced susceptibility to oxidative metabolism compared to benzoxazole analogues due to sulfur's resistance to cytochrome P450-mediated oxidation [12] [15]. Pharmacokinetic evaluation demonstrates that benzothiazole isosteres achieve higher plasma concentrations and extended half-lives, while benzoxazole derivatives show faster clearance but improved tissue distribution [15]. Protein binding affinity typically increases upon sulfur substitution, with benzothiazole derivatives showing 1.5-3-fold higher binding to plasma proteins compared to oxygen-containing isosteres [12].
Selectivity and Target Engagement Patterns
Molecular docking studies demonstrate that benzoxazole and benzothiazole isosteres exhibit distinct binding orientations within identical protein active sites due to differential hydrogen bonding capabilities and electronic interactions [34] [35]. Benzoxazole derivatives preferentially engage in hydrogen bonding through the oxygen heteroatom, while benzothiazole analogues primarily interact through π-π stacking and hydrophobic contacts [14]. Enzyme selectivity profiles reveal that benzothiazole derivatives show enhanced affinity for bacterial DNA gyrase, while benzoxazole analogues demonstrate preferential binding to topoisomerase enzymes [14] [34].
Synthetic Accessibility and Chemical Stability
Synthetic preparation of benzothiazole derivatives generally requires more stringent reaction conditions compared to benzoxazole analogues due to sulfur's reduced nucleophilicity and increased steric hindrance [13] [17]. Chemical stability assessment demonstrates that benzoxazole derivatives exhibit superior stability under acidic conditions, while benzothiazole analogues show enhanced resistance to basic hydrolysis [12]. Photochemical stability studies reveal that benzothiazole systems demonstrate reduced photodegradation compared to oxygen-containing isosteres, attributed to sulfur's ability to quench excited-state processes [23].
Future Perspectives in Isosteric Drug Design